6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, and mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the conditions required for each reaction and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Antimicrobial Activity
6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide and its derivatives have been studied for their antimicrobial properties. A study synthesized derivatives of thiazolidin-4-one, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).
Chemical Properties and Reactivity
Research on the chemical properties and reactivity of compounds similar to 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide includes studies on natural bond orbital analysis, solvent and substituent effects. These studies provide insights into the molecular structure, atomic charges, electron density, and dipole moments of these compounds (Miar et al., 2021).
Synthesis and Conversion
The synthesis and conversion of similar compounds, focusing on their interactions and the formation of various derivatives, have been a subject of study. For example, the interaction of dihydroxy-tetrachloro-2,3-dihydrobenzo[b]furan with thiosemicarbazide and its derivatives has been explored, leading to various thiazoline and thiazolines products (Karlivan et al., 1996).
Theoretical Investigations
In-depth theoretical investigations into the HOMO–LUMO gap and global reactivity descriptor studies of derivatives of 3-phenylbenzo[d]thiazole-2(3H)-imine have been conducted. This research includes natural bond orbital and nucleus-independent chemical shifts analyses, focusing on solvent and substituent effects (Miar et al., 2021).
Preparation of Derivatives
The preparation of various derivatives of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, like thiazolidinone compounds and their efficacy, has been a topic of research. Studies have explored the synthesis of these derivatives, their physical and spectral properties, and their biological activities (Saleh et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications that could enhance its properties or reduce its hazards.
properties
IUPAC Name |
6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVGBKNJOXSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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